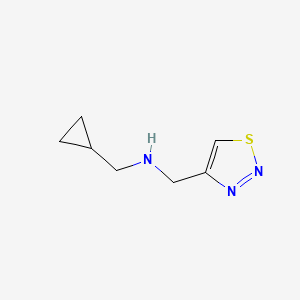
(Cyclopropylmethyl)(1,2,3-thiadiazol-4-ylmethyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Cyclopropylmethyl)(1,2,3-thiadiazol-4-ylmethyl)amine is a compound with the molecular formula C₇H₁₁N₃S and a molecular weight of 169.25 g/mol . This compound is primarily used for research purposes and is known for its unique structural features, which include a cyclopropylmethyl group and a 1,2,3-thiadiazol-4-ylmethyl group .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopropylmethyl)(1,2,3-thiadiazol-4-ylmethyl)amine typically involves the reaction of cyclopropylmethylamine with 1,2,3-thiadiazole derivatives under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .
化学反应分析
Types of Reactions
(Cyclopropylmethyl)(1,2,3-thiadiazol-4-ylmethyl)amine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiadiazole derivatives.
科学研究应用
(Cyclopropylmethyl)(1,2,3-thiadiazol-4-ylmethyl)amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (Cyclopropylmethyl)(1,2,3-thiadiazol-4-ylmethyl)amine involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular pathways involved are still under investigation, but it is thought to interfere with microbial cell wall synthesis, leading to its antimicrobial properties .
相似化合物的比较
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring structure and exhibit similar chemical reactivity.
Cyclopropylmethylamines: Compounds with the cyclopropylmethyl group that show similar chemical behavior.
Uniqueness
(Cyclopropylmethyl)(1,2,3-thiadiazol-4-ylmethyl)amine is unique due to the combination of the cyclopropylmethyl and thiadiazole groups, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development .
属性
分子式 |
C7H11N3S |
|---|---|
分子量 |
169.25 g/mol |
IUPAC 名称 |
1-cyclopropyl-N-(thiadiazol-4-ylmethyl)methanamine |
InChI |
InChI=1S/C7H11N3S/c1-2-6(1)3-8-4-7-5-11-10-9-7/h5-6,8H,1-4H2 |
InChI 键 |
UVUSVXVLMATGRD-UHFFFAOYSA-N |
规范 SMILES |
C1CC1CNCC2=CSN=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-(Trifluoromethoxy)phenyl]furan](/img/structure/B13221743.png)

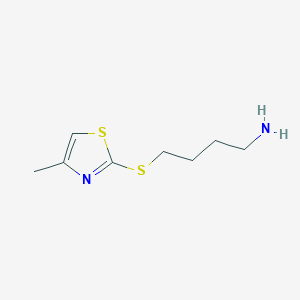
![3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(2-methylphenyl)propanoic acid](/img/structure/B13221763.png)
![2-({[(Benzyloxy)carbonyl]amino}oxy)-2-methylpropanoic acid](/img/structure/B13221764.png)
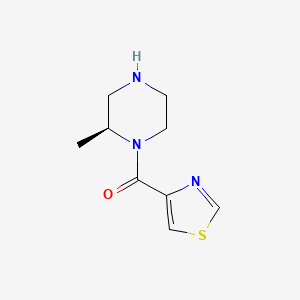
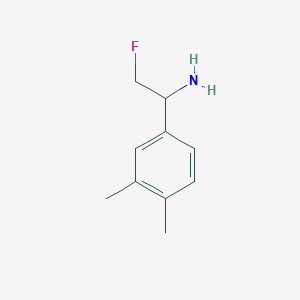
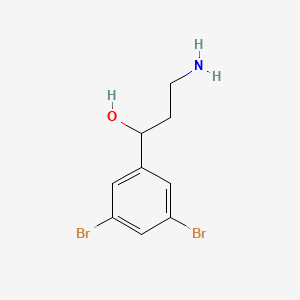
![2-[(tert-Butoxy)carbonyl]-8,8-dimethyl-2-azabicyclo[4.2.0]octane-7-carboxylic acid](/img/structure/B13221777.png)
![3-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline](/img/structure/B13221779.png)
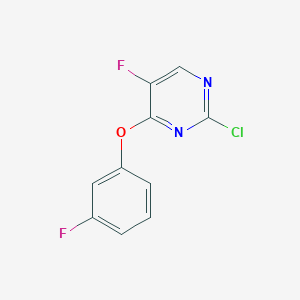
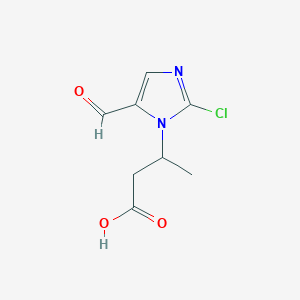
![5-Methyl-6-azabicyclo[3.2.0]heptane](/img/structure/B13221816.png)
![2-(4-Bromophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-A]pyrazine](/img/structure/B13221818.png)
